5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol
Description
Significance of Spirocyclic Systems in Organic Synthesis and Medicinal Chemistry
Spirocyclic systems are not merely a chemical curiosity; their distinct structural rigidity and three-dimensionality offer tangible advantages in the design of new molecules. Unlike their linear or planar counterparts, spirocycles can orient functional groups in precise spatial arrangements, enhancing their interaction with biological targets like proteins and enzymes. This has made them a privileged scaffold in medicinal chemistry, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of these complex structures, however, presents a unique set of challenges and opportunities for innovation in organic synthesis.
Overview of Azaspiro[2.5]octane Frameworks
Within the diverse family of spirocycles, the azaspiro[2.5]octane framework holds particular interest. This structure consists of a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring through a common carbon atom. The introduction of a nitrogen atom within the six-membered ring imparts basicity and opens avenues for further chemical modification. Derivatives of the azaspiro[2.5]octane core have been investigated for a range of biological activities. For instance, certain azaspiro[2.5]octane derivatives have been explored as potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. Furthermore, the conformational constraint imposed by the spirocyclic system can be a crucial factor in achieving receptor subtype selectivity, a critical aspect of modern drug discovery.
Specific Research Focus on 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol within the Azaspiro[2.5]octane Class
While the broader azaspiro[2.5]octane class has seen exploration, the specific compound This compound (CAS Number: 393108-35-5) represents a more focused area of interest. The presence of two methyl groups on the carbon adjacent to the nitrogen atom and a hydroxyl group on the piperidine ring distinguishes it from other members of this family. These structural features are expected to influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity and potential applications. The dimethyl substitution, for example, may enhance metabolic stability, a desirable trait in drug candidates.
Currently, detailed research publications specifically elucidating the synthesis, comprehensive characterization, and dedicated applications of this compound are not widely available in the public domain. Its primary presence is noted in the catalogs of chemical suppliers, where it is listed as a building block for organic synthesis. chem960.combldpharm.comhxchem.net This suggests that its current role is likely as a starting material or intermediate for the construction of more complex molecules, rather than an end product with established applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-azaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(10-8)3-4-9/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
NGRQMTNTFILNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(N1)CC2)O)C |
Origin of Product |
United States |
Structural Analysis and Conformational Studies of 5,5 Dimethyl 4 Azaspiro 2.5 Octan 7 Ol and Its Derivatives
Spectroscopic Elucidation and Characterization Techniques
The structural characterization of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol and its analogs relies heavily on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by mass spectrometry and infrared (IR) spectroscopy. uobasrah.edu.iq
NMR spectroscopy, including ¹H, ¹³C, and sometimes ¹⁵N NMR, is the most powerful tool for determining the connectivity and relative stereochemistry of these molecules. nih.gov The analysis of chemical shifts and homonuclear coupling constants provides detailed insights into the molecular geometry. nih.gov For instance, the chemical shifts of protons and carbons in the piperidine (B6355638) ring are sensitive to the steric and electronic effects of substituents and the anisotropic influence of the adjacent cyclopropane (B1198618) ring. nih.gov
In the ¹H NMR spectrum, the protons on the six-membered ring would exhibit specific splitting patterns and coupling constants that are indicative of their axial or equatorial orientation within the ring's preferred conformation. The gem-dimethyl groups at the C5 position would typically appear as two distinct singlets, reflecting the chiral nature of the molecule. The proton at C7, bonded to the same carbon as the hydroxyl group, would show a chemical shift and coupling pattern dependent on its stereochemical relationship with neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the spiro carbon (C3), the carbon bearing the gem-dimethyl groups (C5), and the carbinol carbon (C7) are particularly diagnostic for the core structure.
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. uobasrah.edu.iq For the related compound 5-azaspiro[2.5]octan-7-ol, predicted collision cross-section values have been calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in its identification in complex mixtures. uni.lu
Table 1: Representative Spectroscopic Data for Azaspiro[2.5]octane Systems This table is illustrative, based on typical values and patterns described for analogous structures in the literature. nih.govresearchgate.net
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Correlations / Notes |
| ¹H | C1, C2 (Cyclopropane) | 0.5 - 1.5 | Complex multiplets, influenced by ring strain. |
| ¹H | C6, C8 (Piperidine) | 1.5 - 3.5 | Distinct axial and equatorial signals; coupling constants reveal dihedral angles. |
| ¹H | C7-H (Carbinol) | 3.5 - 4.5 | Position depends on H-bonding and stereochemistry. |
| ¹H | N-H | Variable | Broad singlet, position and intensity depend on solvent and concentration. |
| ¹H | C5-CH₃ | 1.0 - 1.4 | Two singlets due to the chiral center at C7. |
| ¹³C | C1, C2 (Cyclopropane) | 10 - 25 | Shielded due to ring strain. |
| ¹³C | C3 (Spiro Carbon) | 25 - 40 | Quaternary carbon, unique spirocyclic environment. |
| ¹³C | C5 | 40 - 55 | Quaternary carbon bearing gem-dimethyl groups. |
| ¹³C | C7 (Carbinol) | 60 - 75 | Deshielded by the electronegative oxygen atom. |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While spectroscopic methods are invaluable for proposing a structure, single-crystal X-ray crystallography is the definitive technique for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules like this compound. uobasrah.edu.iq This method provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the direct visualization of the molecule's configuration.
For the azaspiro[2.5]octane framework, X-ray analysis would confirm the connectivity, the relative orientation of the hydroxyl group at C7 with respect to other substituents, and the precise bond lengths and angles of the fused ring system. In studies of related chiral spiro compounds, such as 2-chloro-1-oxa-2-azaspiro[2.5]octane, crystallographic techniques have been successfully used to establish the absolute configuration. researchgate.net By growing a suitable single crystal from a resolved enantiomer and analyzing the diffraction data, often using anomalous dispersion effects, the absolute spatial arrangement (R or S) at the chiral centers can be assigned with high confidence.
Conformational Preferences of the Azaspiro[2.5]octane Ring System
The conformational behavior of the 4-azaspiro[2.5]octane ring system is dominated by the tendency of the six-membered piperidine ring to adopt a stable chair conformation. researchgate.net This preference minimizes torsional and steric strain. The fusion of the cyclopropane ring at C3 introduces specific constraints on the piperidine ring's geometry.
The substituents on the ring play a crucial role in dictating the conformational equilibrium. In related substituted cyclohexane (B81311) rings, a methyl group strongly prefers to occupy an equatorial position to avoid 1,3-diaxial interactions. researchgate.net Similarly, for this compound, the conformation of the piperidine chair will be influenced by the orientation of the hydroxyl group at C7. The molecule will exist as a mixture of two rapidly interconverting chair conformers, one with the hydroxyl group in an axial position and the other with it in an equatorial position. The equilibrium between these two conformers is determined by the energetic balance of all steric interactions. The preferred conformation can be inferred from NMR coupling constants, which are related to the dihedral angles between adjacent protons. nih.gov
Chiral Synthesis and Stereoisomeric Investigations
The presence of a stereocenter at the C7 position means that this compound can exist as a pair of enantiomers (R and S isomers). The synthesis of this compound can either lead to a racemic mixture (an equal mixture of both enantiomers) or be designed to produce a single enantiomer through chiral synthesis.
Strategies for the synthesis of related azaspiro compounds often involve multi-step sequences that may include substitution reactions, the use of protecting groups for the amine, and reduction steps. google.com To achieve stereoselectivity, one might employ a chiral auxiliary, a chiral catalyst, or start from a chiral precursor.
Once synthesized, if the product is a racemic mixture, its separation into individual enantiomers (a process known as resolution) is necessary for investigating the properties of each stereoisomer. researchgate.net This can be achieved by various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. The characterization of the individual enantiomers and the determination of their absolute configuration are critical steps, often relying on a combination of chiroptical techniques (like circular dichroism) and X-ray crystallography as described previously. researchgate.net
Chemical Reactivity and Derivatization Strategies of the Azaspiro 2.5 Octane Framework
Functional Group Interconversions on the Hydroxyl Moiety
The secondary alcohol of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is a prime site for functionalization. Its reactivity is typical of a secondary alcohol, but strategic considerations are necessary to ensure chemoselectivity, particularly given the presence of the secondary amine.
Direct oxidation of the hydroxyl group offers a straightforward route to the corresponding ketone, 5,5-Dimethyl-4-azaspiro[2.5]octan-7-one. The direct oxidation of unprotected amino alcohols has historically presented challenges, often requiring a protection/deprotection sequence to prevent unwanted reactions at the nitrogen atom. nih.gov However, modern catalytic systems have been developed to achieve high chemoselectivity. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system enables the aerobic oxidation of various unprotected amino alcohols, including those with primary and secondary amines, into their corresponding carbonyl compounds in high yields at ambient temperature. nih.govelsevierpure.com This method offers a green and efficient pathway for converting the hydroxyl group of the azaspirooctanol into a ketone without affecting the secondary amine. Other mild oxidation procedures, such as using manganese(IV) oxide, have also been reported for the conversion of β-amino alcohols to α-amino aldehydes and could be applicable to this system. researchgate.net
Beyond oxidation, the hydroxyl group can undergo other standard transformations. Esterification reactions with various carboxylic acids or acid chlorides can be performed to introduce a wide range of functional groups, potentially modulating the compound's physicochemical properties. Similarly, etherification reactions can be employed to cap the hydroxyl group, which may be crucial for specific biological applications or as a protecting group strategy during further synthesis.
Table 1: Representative Oxidation Reactions for Amino Alcohols This table presents examples of oxidation methods applicable to amino alcohol scaffolds like this compound.
| Catalyst/Reagent System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| AZADO/Cu | Unprotected Primary/Secondary Amino Alcohols | Amino Carbonyl Compounds | Highly chemoselective; Aerobic oxidation at room temperature. | nih.govelsevierpure.com |
| Manganese(IV) Oxide (MnO₂) | β-Amino Alcohols | α-Amino Aldehydes | Mild oxidation conditions. | researchgate.net |
| DMSO/Acetic Anhydride | Peptidyl Amino Alcohols | Peptide Aldehydes | Mild oxidation for sensitive substrates. | researchgate.net |
Reactions Involving the Azaspiro Ring System
The strained three-membered cyclopropane (B1198618) ring and the adjacent nitrogen-containing ring constitute the core of the azaspiro[2.5]octane system, offering unique opportunities for skeletal modifications.
The significant ring strain of the cyclopropane moiety makes the azaspiro[2.5]octane framework susceptible to rearrangement and ring-expansion reactions, particularly under acidic or metal-catalyzed conditions. Such transformations can lead to novel and more complex heterocyclic systems. While specific examples for this compound are not extensively documented, analogies from similar strained spirocyclic systems provide insight into potential reaction pathways. For example, gold(I)-catalyzed cascade cyclizations of azido-alkynes have been shown to produce spirocyclic indolin-3-ones through a process involving the formation of an α-imino gold carbene followed by intramolecular capture and rearrangement. acs.org
Carbocation-mediated rearrangements are also a plausible pathway for transforming the azaspiro[2.5]octane skeleton. The formation of a carbocation adjacent to the strained cyclopropane ring can trigger a C-C bond migration, leading to a ring-expanded product, such as a cyclobutane (B1203170) derivative. This type of rearrangement relieves ring strain and results in a thermodynamically more stable structure.
A primary and highly effective strategy for synthesizing the 4-azaspiro[2.5]octan-7-ol scaffold involves the nucleophilic ring-opening of a spiro-epoxide precursor, such as 1-oxaspiro[2.5]octane. This reaction is a powerful method for constructing β-amino alcohols. rsc.orgrroij.com The reaction proceeds via an SN2 mechanism, where an amine attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. jsynthchem.com
In the case of an unsubstituted 1-oxaspiro[2.5]octane reacting with an amine, the attack can theoretically occur at either the spiro carbon or the methylene (B1212753) carbon of the epoxide. However, for the synthesis of the 4-azaspiro[2.5]octane framework, the desired pathway involves the amine attacking the methylene carbon, which is generally less sterically hindered. The regioselectivity of this ring-opening can be controlled by several factors, including the nature of the amine, the solvent, and the use of catalysts. researchgate.net Various catalytic systems, employing metals like lithium, zinc, or aluminum, have been developed to enhance both the rate and regioselectivity of the epoxide opening with amine nucleophiles. rsc.orgrroij.com For instance, metal- and solvent-free conditions using acetic acid have also been shown to promote the highly regioselective ring-opening of epoxides with amines to furnish β-amino alcohols in high yields. rsc.org This approach provides a direct and atom-economical route to the core structure of this compound and its analogs.
Development of Diverse Azaspiro[2.5]octane Derivatives for Research
The azaspiro[2.5]octane core is a valuable building block in drug discovery and chemical biology due to its rigid, three-dimensional nature which allows for precise positioning of substituents in space. This scaffold is considered a bioisostere for other cyclic structures and has been incorporated into a variety of molecules for research purposes.
For example, the related derivative 4-Azaspiro[2.5]octane-5,7-dione is utilized as a building block in the synthesis of more complex heterocyclic compounds and has been investigated for potential biological activities. Another closely related system, the 4,7-diazaspiro[2.5]octane compound, is recognized as an important pharmaceutical intermediate, with several patented synthesis methods highlighting its value. google.com
The broader class of azaspirocycles has seen extensive development. Novel thia- and oxa-azaspiro[3.4]octanes have been synthesized as multifunctional modules for drug discovery. researchgate.net Furthermore, the synthesis of various 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane derivatives has been reported, with these compounds serving as surrogates for common medicinal chemistry motifs like piperazine. researchgate.netrsc.org This active area of research underscores the utility of spirocyclic amines in developing new chemical entities for therapeutic and other applications.
Table 2: Examples of Azaspirocycle Derivatives in Research
| Azaspirocycle Core | Example Derivative/Application | Significance | Reference |
|---|---|---|---|
| 4-Azaspiro[2.5]octane | 4-Azaspiro[2.5]octane-5,7-dione | Building block for complex heterocycles. | |
| 4,7-Diazaspiro[2.5]octane | Pharmaceutical intermediate | Core structure in medicinal chemistry programs. | google.com |
| Thia/Oxa-azaspiro[3.4]octane | Multifunctional modules | Novel scaffolds for drug discovery. | researchgate.net |
| 2-Azaspiro[3.4]octane | Synthetic building block | Accessible via multiple synthetic routes for further elaboration. | rsc.org |
| 2,6-Diazaspiro[3.3]heptane | Piperazine surrogate | Used in Pd-catalyzed amination reactions for drug discovery. | researchgate.net |
Application of Azaspiro 2.5 Octane Scaffolds in Medicinal Chemistry Research
The Azaspiro[2.5]octane Scaffold: A Cornerstone in Drug Discovery
The inherent properties of the azaspiro[2.5]octane scaffold make it a valuable building block in the design of new drug candidates. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic rings, enabling a more precise and potent interaction with biological targets.
Expanding Horizons with Scaffold-Hopping Strategies
Scaffold-hopping is a powerful medicinal chemistry tactic used to identify isofunctional molecules with different core structures, thereby navigating beyond existing patent landscapes and improving physicochemical and pharmacokinetic properties. nih.govniper.gov.in The replacement of existing molecular cores with novel ones, such as the azaspiro[2.5]octane scaffold, can lead to the discovery of compounds with enhanced potency, selectivity, and metabolic stability. niper.gov.inbldpharm.com
This strategy is particularly effective in overcoming the limitations of established drug classes. For instance, by replacing a metabolically labile aromatic system with a more robust and three-dimensional scaffold like an azaspiro[2.5]octane, chemists can engineer molecules with improved drug-like properties. niper.gov.in This approach has been successfully applied in various therapeutic areas, including the development of novel inhibitors for challenging targets.
Mastering Molecular Architecture: Three-Dimensionality and Conformational Control
The defining characteristic of the azaspiro[2.5]octane scaffold is its inherent three-dimensionality. bldpharm.com This rigid, non-planar structure provides a fixed orientation of substituents, a concept known as conformational restriction. researchgate.netnih.gov This pre-organization of the molecule into a specific bioactive conformation minimizes the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency. nih.gov
The conformational analysis of azaspiro[2.5]octane derivatives, often performed using NMR spectroscopy, reveals the preferred spatial arrangement of the atoms within the fused ring system. nih.gov This detailed structural understanding allows medicinal chemists to rationally design molecules where the substituents are precisely positioned to engage with specific residues in the binding site of a target protein, thereby enhancing selectivity and reducing off-target effects. The fixed orientation of substituents can also shield the molecule from metabolic enzymes, improving its pharmacokinetic profile. nih.gov
A New Frontier: Integration into DNA-Encoded Libraries
DNA-encoded libraries (DELs) have revolutionized early-stage drug discovery by enabling the screening of billions of compounds simultaneously. rsc.orgresearchgate.net The successful construction of these libraries hinges on the development of robust, DNA-compatible chemical reactions. The integration of complex, three-dimensional scaffolds like azaspiro[2.5]octanes into DELs represents a significant advancement in the field. rsc.orgnih.gov
The synthesis of azaspiro-containing compounds on a DNA-tagged template allows for the creation of vast and diverse libraries of sp³-rich molecules. researchgate.netnih.gov These libraries provide access to a much larger and more structurally diverse chemical space than traditional screening collections, increasing the probability of identifying novel hits against a wide range of biological targets. Photocatalysis and other mild reaction conditions are being explored to facilitate the on-DNA synthesis of these complex scaffolds. rsc.orgnih.gov
Unveiling Therapeutic Potential: Pre-clinical Biological Activity and Mechanistic Insights
The theoretical advantages of the azaspiro[2.5]octane scaffold have been borne out in numerous pre-clinical studies, demonstrating its potential across a range of diseases.
Targeting Key Players: Activity Against Specific Proteins and Enzymes
Derivatives of the azaspiro[2.5]octane scaffold have shown significant activity against a variety of important biological targets. For example, a series of 6-azaspiro[2.5]octane derivatives were developed as potent small-molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. nih.gov Cryogenic electron microscope structures have been used to understand the structure-activity relationships of these compounds, guiding their optimization into potent therapeutic candidates. nih.gov
A critical application of azaspiro[2.5]octane-related scaffolds is in the fight against malaria. Phosphatidylinositol 4-kinase (PI4K) has been identified as a crucial enzyme for the survival of the Plasmodium parasite at all stages of its life cycle. nih.gov Imidazopyrazines, a class of compounds that can be considered structural analogs or have been developed through scaffold hopping from azaspirocyclic structures, have been identified as potent inhibitors of Plasmodium vivax PI4K (PvPI4K). nih.gov
Enzyme inhibition assays have been instrumental in quantifying the potency of these compounds. These assays directly measure the ability of a compound to block the enzymatic activity of PvPI4K. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a table summarizing the inhibitory activity of selected imidazopyrazine compounds against PvPI4K, demonstrating the potent inhibition achievable with scaffolds targeting the ATP-binding pocket of this essential parasitic enzyme. nih.gov
| Compound | P. vivax PI4K IC₅₀ (nM) |
| KDU691 | 1.5 |
| BQR695 | 3.5 |
These low nanomolar IC₅₀ values highlight the significant potential of developing drugs based on these scaffolds for the treatment and prevention of malaria. nih.gov Further studies have shown that these compounds are effective in both liver and blood stages of the parasite and can block transmission to mosquitoes. nih.gov
Modulation of Cellular Pathways (e.g., p53 activity, BCR pathway)
Certain azaspiro hydantoin (B18101) derivatives have been shown to modulate critical cellular pathways involved in cancer progression. For instance, an azaspiro hydantoin derivative (ASHD) was found to induce the activation of the tumor suppressor protein p53 in a time-dependent manner in Reh leukemia cells. scispace.com This activation was observed as early as 24 hours post-treatment. scispace.com The modulation of p53 is a key strategy in cancer therapy as it can trigger apoptosis, or programmed cell death, in cancer cells. scispace.commdpi.com
In addition to p53, these compounds can influence other apoptotic proteins. Treatment of Reh cells with ASHD led to the upregulation of the pro-apoptotic protein BAD after 24 hours. scispace.com Conversely, the expression of the anti-apoptotic protein BCL2 was downregulated after 48 hours of treatment, further shifting the balance towards apoptosis. scispace.com
In Vitro Cellular Biological Activities
Derivatives of azaspiro scaffolds have demonstrated anti-proliferative activity against various cancer cell lines. While specific data on 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol in the MM1.S multiple myeloma cell line is not available in the provided search results, related structures have shown efficacy. For example, 1-oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione derivatives have been synthesized and tested against lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, with some compounds showing moderate potency. nih.gov One derivative, compound 8b, exhibited the strongest anti-proliferative effect on MDA-MB-231 cells. nih.gov Similarly, other studies have shown the anti-proliferative effects of various cyclic alkaloids and their derivatives on gastric adenocarcinoma, lung cancer, bladder carcinoma, and leukemia cell lines. nih.gov
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| 1-Oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione derivatives | A549 (Lung), MDA-MB-231 (Breast), HeLa (Cervical) | Moderate potency against all three cell lines. | nih.gov |
| Compound 8b (a 1-oxa-4-azaspiro derivative) | MDA-MB-231 (Breast) | Strongest anti-proliferation effect among tested derivatives. | nih.gov |
| Arborescidine alkaloids and derivatives | Gastric adenocarcinoma, lung cancer, bladder carcinoma, leukemia | Evaluated for anti-proliferative activity. | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine derivatives | MCF-7 and MDA-MB-231 (Breast) | Compound 2 showed the best antiproliferative effect against MCF-7. | nih.gov |
The induction of apoptosis is a primary mechanism by which many anticancer agents exert their effects. bilpub.com Azaspiro derivatives have been shown to induce apoptosis through the intrinsic pathway. scispace.com This is evidenced by the translocation of phosphatidylserine, activation of caspases 3 and 9, and cleavage of poly (ADP-ribosyl) polymerase (PARP). scispace.com The loss of mitochondrial membrane potential further supports the involvement of the mitochondrial pathway in apoptosis induction. scispace.com
Flow cytometry analysis of cells treated with compound 8b, a 1-oxa-4-azaspiro derivative, showed an increase in both early and late-stage apoptotic cells, indicating that it inhibits tumor cell proliferation by inducing apoptosis. nih.gov Furthermore, the treatment of Reh and K562 leukemia cells with an azaspiro hydantoin derivative led to DNA fragmentation, a hallmark of apoptosis. scispace.com
Spiro compounds, including dispiro-1,2,4,5-tetraoxanes, have been investigated for their antimalarial activity. nih.gov Several of these tetraoxane (B8471865) derivatives have shown potent in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For instance, five of the sixteen synthesized tetraoxanes displayed IC50 values between 10 and 30 nM against these strains. nih.gov The mechanism of action is suggested to involve the interaction of the peroxide bond with parasite heme. nih.gov Other spiro 1,2,4-trioxanes have also demonstrated oral antimalarial activity against multidrug-resistant Plasmodium yoelii nigeriensis in mice. nih.gov
| Compound Class | Parasite Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Dispiro-1,2,4,5-tetraoxanes (compounds 2, 6, 10, 11, 12) | P. falciparum (D6 and W2 clones) | 10 - 30 nM | nih.gov |
| Amino-functionalized spiro 1,2,4-trioxanes (compounds 9c and 9i) | P. yoelii nigeriensis (in mice) | 100% protection at 24 mg/kg x 4 days | nih.gov |
Structure-Activity Relationship (SAR) Studies of Azaspiro[2.5]octane Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. researchgate.netnih.gov For dispiro-1,2,4,5-tetraoxanes, SAR studies have suggested that steric effects can significantly impact their antimalarial activity. nih.gov Tetraoxanes with bulky substituents that hinder the peroxide bond's access to parasite heme were found to be inactive or weakly active. nih.gov In the context of anticancer agents, SAR studies on arborescidine alkaloids indicated that compounds with a nonpolar side-chain that fits into a hydrophobic binding region on the DNA/topo II complex exhibit greater activity. nih.gov The development of QSAR (Quantitative Structure-Activity Relationship) models helps in predicting the biological activity of new compounds based on their chemical structure, which is a key aspect of modern drug discovery. mdpi.comrsc.org
Design and Synthesis of Multi-Targeting Azaspiro[2.5]octane Derivatives
The quest for novel therapeutics has led medicinal chemists to explore complex molecular architectures that can interact with multiple biological targets. This multi-targeting approach is a promising strategy for treating complex diseases. Within this paradigm, the rigid, three-dimensional nature of azaspiro[2.5]octane scaffolds has garnered significant attention. These structures serve as versatile platforms for the design and synthesis of derivatives with the potential to modulate several targets, thereby offering improved efficacy and a reduced likelihood of resistance development.
The inherent three-dimensionality of spirocycles, including azaspiro[2.5]octanes, allows for the precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for multiple receptors or enzymes. bldpharm.com This is a key advantage in the design of multi-target ligands, where specific interactions with different binding sites are required. The introduction of a rigid spirocyclic core can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development. bldpharm.com
A notable area of investigation involves the development of azaspiro[2.5]octane derivatives as agonists for receptors like the glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of the GLP-1 receptor has multiple therapeutic benefits, including stimulating insulin (B600854) release, reducing plasma glucose, and promoting weight loss. nih.gov The design of small-molecule, orally bioavailable GLP-1 receptor agonists based on an azaspiro[2.5]octane scaffold represents a significant advancement over injectable peptide-based therapies. nih.gov
The synthesis of multi-targeting azaspiro[2.5]octane derivatives often involves multi-step reaction sequences. For instance, the synthesis of certain 4,7-diazaspiro[2.5]octane compounds starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046). google.com This raw material undergoes a series of chemical transformations, including substitution, the addition of a protective group, deprotection, and reduction, to yield the final diaspiro compound. google.com Such synthetic routes are designed to be robust and scalable for potential pharmaceutical production.
Furthermore, patent literature details processes for preparing complex derivatives, such as 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one. google.com These processes often utilize palladium-catalyzed cross-coupling reactions to link the azaspiro[2.5]octane core with other heterocyclic systems, thereby creating elaborate molecules with the potential for multi-target interactions. google.com
The table below summarizes key azaspiro[2.5]octane derivatives and their synthetic precursors mentioned in research and patent literature.
| Compound Name | Starting Material/Precursor | Synthetic Method Highlights | Potential Application |
| 7-benzyl-4,7-diazaspiro[2.5]octane | 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate derivative | Substitution, protection, deprotection, reduction | Pharmaceutical intermediate |
| 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | tert-butyl 7-[4-oxo-2-(p-tolylsulfonyloxy)pyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate and 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine | Palladium-catalyzed cross-coupling reaction | Pharmaceutically active compound |
| 6-Azaspiro[2.5]octane derivatives | Benzyloxypyrimidine lead | Substituent modifications and optimization | GLP-1 receptor agonists |
The strategic incorporation of the this compound moiety into larger molecular frameworks is a key focus in the development of new multi-targeting agents. The dimethyl substitution on the azaspirane ring can provide steric bulk, influencing the molecule's conformation and interaction with biological targets. The hydroxyl group at the 7-position offers a potential point for further functionalization, allowing for the attachment of other pharmacophoric groups to achieve the desired multi-target activity profile.
While specific multi-targeting applications of this compound are still emerging, the foundational principles of using azaspiro[2.5]octane scaffolds in medicinal chemistry provide a strong basis for its future development in this area. The continued exploration of synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly pave the way for novel therapeutics based on this promising chemical entity.
Conclusion and Future Research Directions
Summary of Current Research Landscape for Azaspiro[2.5]octane Compounds
The current research landscape for azaspiro[2.5]octane compounds is characterized by a strong emphasis on their application as pharmaceutical intermediates and their role in the synthesis of bioactive molecules. These compounds are recognized as important building blocks in medicinal chemistry. The core structure, featuring a spirocyclic system, offers a three-dimensional architecture that is highly desirable for creating novel therapeutic agents.
Recent studies have highlighted the versatility of the azaspiro[2.5]octane scaffold. For instance, derivatives of this structure have been investigated for their potential as agonists for various receptors. A notable example is the development of 6-azaspiro[2.5]octane derivatives as small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of this receptor plays a crucial role in regulating insulin (B600854) release and glucose levels, making it a key target in the treatment of type 2 diabetes and obesity. nih.gov The research in this area has led to the identification of potent GLP-1 agonists, demonstrating the therapeutic potential of the azaspiro[2.5]octane core. nih.gov
Furthermore, the synthesis of various diazaspiro[2.5]octane compounds has been a subject of interest, with patents detailing methods for their production as key pharmaceutical intermediates. google.com These synthetic routes are continuously being optimized to improve safety and efficiency. google.com
Emerging Synthetic Challenges and Opportunities in Azaspiro[2.5]octane Chemistry
The synthesis of azaspiro[2.5]octane compounds, while holding great promise, is not without its challenges. The construction of the spirocyclic system, which involves the fusion of a cyclopropane (B1198618) ring with a heterocyclic ring, requires careful planning and execution. One of the primary challenges lies in achieving stereocontrol, as the spirocenter and other stereogenic centers in the molecule can exist in multiple configurations.
The development of facile and scalable synthetic routes is another area of active research. For instance, various annulation strategies have been successfully employed for the synthesis of related azaspirocycles, such as 2-azaspiro[3.4]octane. rsc.org These approaches often utilize readily available starting materials and involve conventional chemical transformations, minimizing the need for extensive chromatographic purifications. rsc.org The insights gained from these studies can be extrapolated and adapted for the synthesis of a wider range of azaspiro[2.5]octane derivatives, including 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol.
Advanced Applications in Chemical Biology and Rational Drug Design
The unique structural features of azaspiro[2.5]octane compounds make them attractive scaffolds for rational drug design and applications in chemical biology. The rigid, three-dimensional nature of the spirocyclic core allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.
As previously mentioned, a significant application of this scaffold is in the development of GLP-1 receptor agonists. nih.gov The discovery of potent 6-azaspiro[2.5]octane-based agonists was facilitated by high-throughput screening and subsequent structure-activity relationship (SAR) optimization. nih.gov Cryogenic electron microscopy (cryo-EM) has been instrumental in understanding how these small molecules bind to the receptor, providing a structural basis for their agonist activity and guiding further optimization efforts. nih.gov This synergy between experimental screening and structural biology exemplifies the power of rational design in modern drug discovery.
The broader class of spirocyclic compounds is increasingly being utilized to create molecules with improved pharmacological properties. The introduction of a spirocenter can lead to enhanced potency, selectivity, and metabolic stability, as well as improved physicochemical properties such as solubility. These advantages make azaspiro[2.5]octanes and related structures valuable tools for medicinal chemists seeking to develop next-generation therapeutics.
Computational Chemistry and Rational Design of Azaspiro[2.5]octane-Based Molecules
Computational chemistry plays a pivotal role in the rational design of novel bioactive molecules, and its application to the azaspiro[2.5]octane scaffold is a promising area for future research. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity of newly designed compounds and to understand their interactions with target proteins at a molecular level. nih.gov
In the context of azaspiro[2.5]octane-based molecules, computational methods can be used to:
Explore Conformational Space: The rigid nature of the spirocyclic core restricts the conformational flexibility of the molecule. Computational tools can be used to explore the preferred conformations of different derivatives and to understand how these conformations influence their biological activity.
Predict Binding Modes: Molecular docking studies can predict how azaspiro[2.5]octane derivatives bind to their biological targets, such as the GLP-1 receptor. This information is invaluable for designing new molecules with improved binding affinity and selectivity.
Guide Synthetic Efforts: By predicting the biological activity of virtual compounds, computational chemistry can help prioritize synthetic targets, thereby saving time and resources in the drug discovery process.
The integration of computational and experimental approaches is crucial for the successful development of new drugs. nih.gov As our understanding of the biological targets of azaspiro[2.5]octane compounds grows, so too will the opportunities for applying computational chemistry to design novel and effective therapeutic agents.
Q & A
Q. What are the established synthetic routes for 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol, and what key reagents or conditions are required?
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions or ring-opening/ring-closing strategies. For example, analogous spiro compounds (e.g., 7-phenylbicyclo[4.2.0]octan-7-ol) are synthesized via nucleophilic addition (e.g., phenyllithium to ketones) followed by stereoselective reduction or oxidation . Key steps include:
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on multi-modal spectroscopic and analytical techniques:
- IR spectroscopy : Detects functional groups (e.g., hydroxyl stretch near 3400 cm⁻¹, sp³ C-H stretches) .
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 0.5–3.0 ppm, spirocyclic protons) and carbon connectivity .
- Elemental analysis : Validates molecular formula (e.g., C₉H₁₇NO for the parent compound) .
- Chromatography : High-purity validation via GC or HPLC (e.g., single peak retention in glpc) .
Q. What computational tools are recommended for predicting the reactivity of spirocyclic compounds like this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can model steric and electronic effects influencing reactivity. For example:
- Predicting regioselectivity in nucleophilic additions.
- Assessing strain energy in spirocyclic frameworks.
PubChem and NIST Chemistry WebBook provide reference data for validating computational results .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound be rationalized?
Stereochemistry is influenced by steric hindrance and transition-state stabilization. For example:
Q. How should researchers address contradictory spectral data during characterization?
Contradictions (e.g., unexpected NMR splitting or IR bands) require iterative validation:
Q. What strategies optimize the stability of this compound under varying pH or temperature conditions?
- pH stability : Perform kinetic studies in buffered solutions (pH 1–13) with UV-Vis or HPLC monitoring.
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Protecting groups : Introduce temporary groups (e.g., acetyl for hydroxyl) to enhance stability during reactions .
Q. How does the spirocyclic scaffold influence the compound’s biological or catalytic activity compared to non-spiro analogs?
- Steric effects : The rigid spiro structure restricts conformational flexibility, potentially enhancing binding specificity.
- Electronic effects : Nitrogen in the azaspiro ring may act as a hydrogen-bond acceptor, influencing interactions with biological targets .
Comparative studies with non-spiro analogs (e.g., piperidine derivatives) are essential .
Q. What methodologies enable the study of reaction mechanisms involving this compound?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps.
- Trapping intermediates : Use quench-flow techniques or low-temperature NMR to isolate reactive intermediates .
- Computational modeling : Simulate transition states to identify key orbital interactions (e.g., Frontier Molecular Orbital theory) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
